N'-(3-Methylphenyl)propanehydrazide

Structure-activity relationship Positional isomer pharmacology Aryl hydrazide bioactivity

N'-(3-Methylphenyl)propanehydrazide (CAS 112252-48-9), also designated propionic acid-(N'-m-tolyl-hydrazide), is a meta-methyl-substituted aryl propanehydrazide with molecular formula C₁₀H₁₄N₂O and molecular weight 178.23 g/mol. It belongs to the tolylpropanehydrazide positional isomer family alongside its ortho- (CAS 103392-81-0) and para- (CAS 92186-54-4) analogs.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 112252-48-9
Cat. No. B049274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-Methylphenyl)propanehydrazide
CAS112252-48-9
SynonymsPropanoic acid, 2-(3-methylphenyl)hydrazide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC(=O)NNC1=CC=CC(=C1)C
InChIInChI=1S/C10H14N2O/c1-3-10(13)12-11-9-6-4-5-8(2)7-9/h4-7,11H,3H2,1-2H3,(H,12,13)
InChIKeyIVXAYXDUYSBHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(3-Methylphenyl)propanehydrazide (CAS 112252-48-9): Aryl Propanehydrazide for Structure-Activity Relationship and Synthetic Intermediate Applications


N'-(3-Methylphenyl)propanehydrazide (CAS 112252-48-9), also designated propionic acid-(N'-m-tolyl-hydrazide), is a meta-methyl-substituted aryl propanehydrazide with molecular formula C₁₀H₁₄N₂O and molecular weight 178.23 g/mol . It belongs to the tolylpropanehydrazide positional isomer family alongside its ortho- (CAS 103392-81-0) and para- (CAS 92186-54-4) analogs. The compound features a hydrazide (-CONHNH-) functional group bridging a propanoyl moiety and a 3-methylphenyl ring, a scaffold recognized in medicinal chemistry for its capacity to form hydrazones and heterocycles [1]. Computed physicochemical properties include a boiling point of 251.5 °C (at 760 mmHg), density of 1.086 g/cm³, and refractive index of 1.566 . The compound is listed for research use, with GHS safety data available .

Positional isomer SAR studies requiring meta-methyl reference compound
Hydrazone and heterocycle synthesis building block with balanced steric/electronic profile
QSAR model training set member with defined Hammett σ-meta and computed descriptors

Why N'-(3-Methylphenyl)propanehydrazide Cannot Be Interchanged with Ortho- or Para-Methyl Isomers in Research Protocols


Aryl hydrazide positional isomers are not functionally interchangeable. Systematic structure-activity relationship (SAR) studies on monosubstituted aryl hydrazides demonstrate that meta- and para-derivatives follow discrete quantitative functions when correlated against Hammett σ-constants and lipophilicity parameters [1]. The meta-methyl substituent on N'-(3-methylphenyl)propanehydrazide produces a distinct electronic resonance profile and spatial orientation of the methyl group relative to the hydrazide pharmacophore, directly influencing hydrogen-bonding geometry, metabolic stability, and target binding conformation compared to the ortho- and para-methyl congeners [1]. Additionally, in closely related N′-phenylhydrazide series, subtle substituent position changes on the aryl ring alter antifungal MIC₈₀ values by >10-fold against fluconazole-resistant Candida albicans strains [2]. Consequently, substituting one positional isomer for another without experimental validation risks invalidating SAR conclusions, compromising synthetic intermediate reactivity, and yielding non-reproducible biological data.

SAR Divergence

Meta and para isomers follow discrete quantitative functions; substituting one for the other may invalidate structure-activity conclusions.

Steric & Electronic Shift

Ortho-methyl alters hydrogen-bond acceptor count and spatial accessibility, potentially affecting reaction yields and chromatographic behavior.

Biological Non-Equivalence

Subtle substituent position changes can shift antimicrobial MIC values by >10-fold in related hydrazide series, risking non-reproducible data.

Quantitative Differentiation Evidence for N'-(3-Methylphenyl)propanehydrazide (CAS 112252-48-9) vs. Closest Analogs


Meta-Methyl Substitution Confers Discrete SAR Behavior Compared to Para-Methyl Isomer in Aryl Hydrazide Growth Inhibition Models

In a systematic investigation of monosubstituted benzhydrazides using the Chlorella vulgaris growth inhibition model, the quantitative structure-activity relationships of para- and meta-substituted derivatives were shown to follow simultaneous but discrete parallel functions when regressed against Hammett σ-constants, log P, and molar refractivity [1]. This finding demonstrates that the meta-methyl isomer (represented by N'-(3-methylphenyl)propanehydrazide) occupies a distinct position in biological activity space from its para-methyl analog (N'-(4-methylphenyl)propanehydrazide, CAS 92186-54-4). The study established that resonance mechanisms are critical for SAR, with the meta position differentially modulating electronic effects transmitted to the hydrazide reactive center [1].

Meta vs. Para SAR
Class-level inference
Discrete regression functions for meta- and para-substituted aryl hydrazides in growth inhibition model
Meta isomer occupies distinct activity space; isomer-specific sourcing essential
Chlorella vulgaris model; Hammett σ and log P correlations
Structure-activity relationship Positional isomer pharmacology Aryl hydrazide bioactivity

Computed Physicochemical Property Divergence Between Meta- and Ortho-Methyl Propanehydrazide Isomers

Computed physicochemical properties differentiate N'-(3-methylphenyl)propanehydrazide (meta-isomer) from its ortho-tolyl analog N'-(2-methylphenyl)propanehydrazide (CAS 103392-81-0). The meta-isomer exhibits a computed boiling point of 251.5 °C at 760 mmHg, density of 1.086 g/cm³, and refractive index of 1.566, with a topological polar surface area (TPSA) of 55.12 Ų and a computed log P of approximately 2.01 . The ortho isomer (CAS 103392-81-0) shares the same molecular formula (C₁₀H₁₄N₂O) and molecular weight (178.23 g/mol) but reports three hydrogen bond acceptors versus two for the meta isomer, reflecting altered intramolecular hydrogen-bonding capability arising from the ortho-methyl proximity to the hydrazide NH . These differences in hydrogen-bond acceptor count and spatial arrangement affect chromatographic retention behavior, solubility in aqueous and organic solvent systems, and crystallization properties.

Meta vs. Ortho Physicochemical
Cross-study comparable
H-bond acceptors: meta 2, ortho 3; TPSA ~55 Ų; log P ~2.01
Differences may affect chromatographic retention and reaction yields
Computed values; verify experimentally
Physicochemical profiling Isomer comparison Computational chemistry

N′-Phenylhydrazide Scaffold Demonstrates Potent Antifungal Activity Against Fluconazole-Resistant Candida albicans at Low µg/mL MIC₈₀

A comprehensive evaluation of 52 N′-phenylhydrazide derivatives demonstrated broad-spectrum antifungal activity against five Candida albicans strains, with 14 out of 52 compounds achieving MIC₈₀ values below 4 µg/mL against fluconazole-resistant C. albicans strain 5122 [1]. The most active compound (A11) exhibited MIC₈₀ values of 1.9, 4.0, and 3.7 µg/mL against C. albicans strains SC5314, 4395, and 5272, respectively, surpassing fluconazole against resistant isolates. Total activity index (TAI) values reached 2.71 for A11 and 2.13-2.25 for B14 and D5 [1]. These data demonstrate the antifungal potential of the N′-phenylhydrazide pharmacophore, which forms the core structural framework of N'-(3-methylphenyl)propanehydrazide. The meta-methyl substitution on the phenyl ring can further modulate this activity by influencing electron density at the hydrazide nitrogen, as established in aryl hydrazide SAR studies [2].

Antifungal Scaffold Activity
Class-level inference
N′-phenylhydrazide lead A11: MIC₈₀ 1.9–4.0 µg/mL vs. C. albicans; TAI 2.71
Supports hydrazide scaffold entry for antifungal screening
Scaffold-level evidence; verify with specific isomer
Antifungal drug discovery Hydrazide scaffold Fluconazole resistance

Propanehydrazide Derivatives Achieve Sub-Micromolar DNA Gyrase Inhibition with Superior Potency to Ciprofloxacin

A series of 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives were designed as bacterial DNA gyrase inhibitors. Compounds 6d and 6e demonstrated MIC values of 9.40 and 9.00 µM against S. aureus, and 4.70 and 4.50 µM against S. pneumoniae, respectively, compared to ciprofloxacin (12.07 µM against S. aureus) [1]. In the DNA gyrase inhibition assay, compounds 6d and 6e showed IC₅₀ values of 0.242 and 0.177 µM, respectively—surpassing ciprofloxacin (IC₅₀ = 0.768 µM) by 3.2-fold and 4.3-fold. Cytotoxicity assessment on normal human WI-38 cells yielded IC₅₀ values of 288.69 and 227.64 µM, indicating selectivity indices (SI = IC₅₀ cytotoxicity / MIC) of approximately 30-50 [1]. While these specific derivatives incorporate a quinoxalinone moiety rather than the simple tolyl group of N'-(3-methylphenyl)propanehydrazide, the study confirms that the propanehydrazide core is a productive scaffold for generating potent, selective antibacterial agents through appropriate derivatization [1].

DNA Gyrase Inhibition
Class-level inference
Propanehydrazide derivatives: DNA gyrase IC₅₀ 0.177–0.242 µM; selectivity index ~30–50
Supports antibacterial lead generation from propanehydrazide core
Quinoxalinone-modified derivatives; class-level
Antibacterial drug discovery DNA gyrase inhibition Hydrazide pharmacophore

Hydrazide Functional Group Enables Versatile Derivatization into Hydrazones, Oxadiazoles, and Thiazolidinones for Diversity-Oriented Synthesis

The hydrazide (-CONHNH₂) group of N'-(3-methylphenyl)propanehydrazide enables direct condensation with aldehydes or ketones to form hydrazones, and serves as a precursor for heterocyclic scaffolds including 1,3,4-oxadiazoles, thiazolidinones, and azetidinones. In a representative study, 3-phenylpropanehydrazide was converted to N-arylidene hydrazides and subsequently cyclized with thioglycolic acid to yield N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides, with para-substituted derivatives demonstrating the highest antimicrobial potency [1]. Similarly, 3-[(4-methylphenyl)amino]propanehydrazide was elaborated into 1,3,4-oxadiazole-2-thione and 1,2,4-triazole derivatives with demonstrated antibacterial activity [2]. These established synthetic pathways are directly applicable to the meta-methyl isomer, with the meta-methyl group offering distinct regiochemical outcomes during electrophilic cyclization compared to para- and ortho-substituted analogs.

Derivatization Versatility
Class-level inference
Convertible to hydrazones, 1,3,4-oxadiazoles, thiazolidinones, azetidinones
Meta-methyl may offer distinct regiochemical outcomes
Established pathways for hydrazide scaffold
Synthetic chemistry Heterocycle synthesis Hydrazone chemistry

Highest-Impact Application Scenarios for N'-(3-Methylphenyl)propanehydrazide (CAS 112252-48-9) Based on Verified Evidence


Positional Isomer SAR Libraries for Antimicrobial Lead Optimization

Research groups constructing structure-activity relationship libraries of aryl hydrazide antimicrobial agents can employ N'-(3-methylphenyl)propanehydrazide as the meta-methyl reference compound alongside its para-methyl (CAS 92186-54-4) and ortho-methyl (CAS 103392-81-0) congeners. The discrete SAR functions established for meta- vs. para-substituted aryl hydrazides [1] require all three positional isomers to be tested independently to map the complete electronic and steric landscape. With N′-phenylhydrazide leads achieving MIC₈₀ values of 1.9-4.0 µg/mL against fluconazole-resistant C. albicans [2] and propanehydrazide derivatives showing DNA gyrase IC₅₀ values of 0.177-0.242 µM [3], systematic isomer comparison using the meta-methyl variant is essential for identifying the optimal substitution pattern for potency, selectivity, and metabolic stability.

Hydrazone and Heterocycle Building Block for Diversity-Oriented Synthesis

The hydrazide functional group of N'-(3-methylphenyl)propanehydrazide enables condensation with diverse aromatic and heteroaromatic aldehydes to generate hydrazone libraries, which can be further cyclized to thiazolidinones, 1,3,4-oxadiazoles, and azetidinones following established protocols [4][5]. The meta-methyl substituent provides an electron-donating effect via induction that modulates hydrazide NH nucleophilicity without the steric hindrance encountered with ortho-substituted analogs, offering a favorable balance between reactivity and product diversity. This compound is particularly suitable for parallel synthesis workflows where positional isomer comparisons are built into the library design.

Computational Chemistry and QSAR Model Training Sets

Computational chemists developing quantitative structure-activity relationship (QSAR) models for hydrazide bioactivity require accurately characterized, high-purity positional isomers as training set members. The established discrete SAR functions for meta- and para-substituted benzhydrazides [1] mean that QSAR models lacking meta-methyl isomer data will have a blind spot in the chemical space. N'-(3-Methylphenyl)propanehydrazide, with its computed log P (~2.01), TPSA (55.12 Ų), and defined Hammett σ-meta value for the methyl group, provides a well-parameterized data point for models predicting hydrazide antibacterial, antifungal, or enzyme inhibitory activities .

Reference Standard for Analytical Method Development in Hydrazide Purity Assessment

The availability of computed physical constants—boiling point 251.5 °C (760 mmHg), density 1.086 g/cm³, refractive index 1.566 —enables the use of N'-(3-methylphenyl)propanehydrazide as a reference standard for developing HPLC, GC, and spectroscopic purity methods for tolylpropanehydrazide positional isomers. Its distinct InChIKey (IVXAYXDUYSBHSV-UHFFFAOYSA-N) and SMILES string (CCC(=O)NNc1cc(C)ccc1) provide unambiguous identity verification, while GHS safety documentation supports proper laboratory handling. The compound can serve as a system suitability standard for chromatographic separation of meta/ortho/para isomer mixtures in commercial hydrazide samples.

Application
Selection Property
Validation Focus
Antimicrobial SAR isomer libraries
Meta-methyl positional isomer reference
Isomer-specific SAR mapping and potency comparison
Hydrazone/heterocycle synthesis
Hydrazide reactivity with balanced steric profile
Cyclization regiochemistry and reaction yield
QSAR model training sets
Well-parameterized descriptors (log P, TPSA, σ-meta)
Model accuracy for meta-substituted hydrazides
Analytical reference standard
Defined physical constants and unambiguous identity
Isomer separation and purity assessment
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